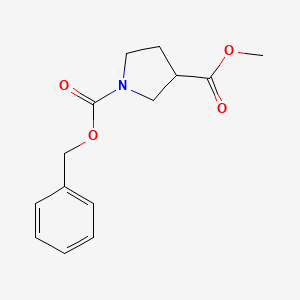

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

CAS No.: 188847-00-9

Cat. No.: VC2365108

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188847-00-9 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

| Standard InChI Key | JZDIVDBVWXFEMR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Basic Identification

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a synthetic organic compound with important structural features that determine its chemical behavior and potential applications. The compound is identified through several standardized parameters as detailed below.

The compound has the CAS registry number 188847-00-9 for the racemic mixture and possesses the molecular formula C₁₄H₁₇NO₄. Its molecular weight is 263.29 g/mol, which places it in the medium-range molecular weight category for organic compounds . The structure features a pyrrolidine ring as the core scaffold, with a benzyl group attached to the nitrogen atom and two carboxylate ester functionalities positioned at the 1 and 3 positions of the pyrrolidine ring.

In chemical databases and literature, this compound may be referred to by several synonyms including:

-

1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate

-

1,3-Pyrrolidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester

Structural Characteristics

The molecular structure of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate presents several important features that contribute to its chemical properties and reactivity patterns. The five-membered pyrrolidine ring serves as the foundation of the structure, with nitrogen at position 1 providing a point of attachment for one of the carboxylate groups.

The benzyl group (C₆H₅CH₂-) is attached to the pyrrolidine nitrogen through a carbamate linkage, forming the benzyloxycarbonyl (Cbz) protecting group that is common in peptide chemistry. The methyl carboxylate group at position 3 of the pyrrolidine ring introduces an additional functional site that can participate in various chemical transformations .

The compound's SMILES notation is COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2, which provides a linear representation of its chemical structure . The InChI identifier, InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3, offers a standardized way of representing the chemical structure in computer systems .

Stereochemistry and Isomers

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate contains a stereogenic center at position 3 of the pyrrolidine ring, resulting in two enantiomers:

-

The (3R)-isomer (CAS: 1217655-90-7) - This stereoisomer has specific optical properties and potentially distinct biological activities compared to its enantiomer .

-

The (3S)-isomer (CAS: 313706-14-8) - This stereoisomer represents the mirror image of the (3R)-form and may exhibit different biological properties .

Both stereoisomers are commercially available with similar specifications (approximately 97% purity) and are classified within the product family of Protein Degrader Building Blocks .

Physical and Chemical Properties

Physical Properties

The compound's moderate lipophilicity (XLogP3-AA of 1.6) suggests a balance between hydrophilic and hydrophobic properties, which could contribute to its ability to penetrate cell membranes while maintaining reasonable aqueous solubility . The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors indicate that the compound can form hydrogen bonds with suitable partners but only as an acceptor . These properties have implications for its potential binding interactions with biological targets such as enzymes.

Chemical Reactivity

The chemical reactivity of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is primarily determined by its functional groups. The compound contains two ester functionalities: a benzyl carbamate (Cbz group) at the nitrogen and a methyl ester at the 3-position of the pyrrolidine ring.

These functional groups can participate in various chemical transformations:

-

The benzyl carbamate group can undergo hydrogenolysis under appropriate conditions, which would remove the Cbz protecting group and liberate the pyrrolidine nitrogen.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to form different esters.

-

The pyrrolidine ring might engage in reactions typical of secondary amines when the Cbz group is removed.

The presence of five rotatable bonds contributes to the conformational flexibility of the molecule, which may influence its binding properties to potential biological targets .

Biological Activity and Applications

Applications in Chemical Synthesis

As a synthetic intermediate, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate plays a role in the preparation of more complex molecules. The compound's functional groups provide sites for further chemical transformations, making it valuable in the synthesis of pharmaceutically relevant compounds.

The benzyl carbamate (Cbz) group serves as a protecting group for the pyrrolidine nitrogen, which can be selectively removed under specific conditions to allow further functionalization. Similarly, the methyl ester group can be manipulated to introduce additional structural diversity.

The compound's role as a Protein Degrader Building Block suggests its utility in the synthesis of molecules designed to target specific proteins for degradation, a strategy that has gained significant attention in drug discovery for addressing "undruggable" targets .

Research and Future Directions

Current Research Applications

The classification of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate as a Protein Degrader Building Block points to its current utilization in targeted protein degradation research . This emerging field focuses on developing small molecules that can induce the degradation of specific proteins by redirecting the cell's endogenous protein degradation machinery.

The structural features of the compound make it suitable for incorporation into more complex molecules designed to interact with both target proteins and components of the ubiquitin-proteasome system, leading to selective protein degradation. Its use in this context represents a significant application in contemporary drug discovery research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume